molecular formula C13H9Br2Cl2NO2 B560392 2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine CAS No. 1355026-47-9

2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine

Cat. No. B560392
CAS RN: 1355026-47-9
M. Wt: 441.9 g/mol
InChI Key: KMGUBUXDNOMSRM-UHFFFAOYSA-N
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Description

ML-178 is a dichlorobenzene compound known for its potent and selective agonistic activity on sphingosine-1-phosphate receptor 4 (S1PR4). It has an effective concentration (EC50) of 46 nanomolar and does not affect other sphingosine-1-phosphate receptors at a concentration of 25 micromolar .

Scientific Research Applications

ML-178 has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for “2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine” was not found, it’s worth noting that similar compounds, such as 2,6-Dibromopyridine, are considered fatal if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-178 involves the reaction of 2,6-dibromo-3-(2-(2,4-dichlorophenoxy)ethoxy)pyridine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including halogenation and etherification .

Industrial Production Methods

Industrial production of ML-178 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the reagents and conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

ML-178 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .

Mechanism of Action

ML-178 exerts its effects by selectively activating sphingosine-1-phosphate receptor 4. This activation triggers downstream signaling pathways that regulate various cellular processes, including cell migration, proliferation, and survival. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    CYM50179: Another selective agonist of sphingosine-1-phosphate receptor 4.

    Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator with therapeutic applications in multiple sclerosis.

Uniqueness

ML-178 is unique due to its high selectivity for sphingosine-1-phosphate receptor 4, making it a valuable tool in research focused on this specific receptor. Its selectivity minimizes off-target effects, which is advantageous in both research and potential therapeutic applications .

properties

IUPAC Name

2,6-dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2Cl2NO2/c14-12-4-3-11(13(15)18-12)20-6-5-19-10-2-1-8(16)7-9(10)17/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUBUXDNOMSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355026-47-9
Record name 1355026-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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